![molecular formula C8H6BrClO2 B1267333 4-Bromophenyl chloroacetate CAS No. 36559-93-0](/img/structure/B1267333.png)
4-Bromophenyl chloroacetate
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Overview
Description
4-Bromophenyl chloroacetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenyl chloroacetate, where a bromine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl chloroacetate can be synthesized through the esterification of 4-bromophenol with chloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Bromophenol+Chloroacetyl chloride→4-Bromophenyl chloroacetate+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and chloroacetic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like ethanol or methanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Nucleophilic Substitution: Corresponding substituted products (e.g., 4-bromophenyl acetate).
Hydrolysis: 4-Bromophenol and chloroacetic acid.
Reduction: 4-Phenyl chloroacetate.
Scientific Research Applications
4-Bromophenyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromophenyl chloroacetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The chloroacetate group can react with nucleophilic sites in enzymes or proteins, potentially inhibiting their function. This reactivity is the basis for its antimicrobial and antiproliferative effects .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar structure but with a carboxylic acid group instead of a chloroacetate group.
4-Bromophenyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.
Properties
IUPAC Name |
(4-bromophenyl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGDPPSONJMDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278549 |
Source
|
Record name | 4-bromophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36559-93-0 |
Source
|
Record name | NSC8201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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